molecular formula C6H12N2O2 B1517103 3-(3-Aminopropyl)-1,3-oxazolidin-2-one CAS No. 1019391-02-6

3-(3-Aminopropyl)-1,3-oxazolidin-2-one

Cat. No. B1517103
M. Wt: 144.17 g/mol
InChI Key: CGWMNQRJDFNOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .


Synthesis Analysis

APTES has been used in the synthesis of various materials. For instance, it was used in the synthesis of gold nanoparticles anchored on a silica substrate . APTES acted both as a functionalizing agent—anchoring metal ion on substrate—as well as a non-conventional reducing agent by heat treatment .


Molecular Structure Analysis

The structural formula of APTES is C9H23NO3Si .


Chemical Reactions Analysis

APTES has been used in various chemical reactions. For instance, it was used in the surface modification of cellulose nanofibrils (CNF) with different solvent systems (water, ethanol, and a mixture of both) .


Physical And Chemical Properties Analysis

APTES has a molar mass of 221.372 g·mol −1, a density of 0.946 g/mL, a melting point of −70 °C, and a boiling point of 217 °C .

Scientific Research Applications

  • Synthetic Organic Chemistry :

    • The oxazolidin-2-one ring, which includes 3-(3-Aminopropyl)-1,3-oxazolidin-2-one, is a popular heterocycle framework in synthetic organic chemistry, known for its versatility in constructing five-membered rings. This framework is particularly noted for its mechanistic and stereochemical outcomes in various synthetic approaches (Zappia et al., 2007).
  • Antibacterial Agents :

    • Oxazolidinones, including derivatives like 3-(3-Aminopropyl)-1,3-oxazolidin-2-one, have been studied as a new class of antibacterial agents. These compounds show promise due to their novel mechanism of action, which involves early inhibition of bacterial protein synthesis. This mechanism is distinct from many traditional antibiotics, making oxazolidinones effective against multidrug-resistant Gram-positive bacterial infections (Brickner et al., 1996).
  • Protein Synthesis Inhibition in Bacteria :

    • Research on oxazolidinones, such as 3-(3-Aminopropyl)-1,3-oxazolidin-2-one, has revealed that they inhibit the formation of the initiation complex in bacterial translation systems. This inhibition prevents the formation of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex, effectively stopping protein synthesis in bacteria (Swaney et al., 1998).
  • Enzymatic Synthesis and Kinetic Modeling :

    • Oxazolidin-2-one derivatives, including 3-(3-Aminopropyl)-1,3-oxazolidin-2-one, have been studied for their enzymatic synthesis using 2-aminoalcohols and dimethyl carbonate. This research provides insights into the reaction mechanism and kinetic modeling of consecutive reactions involving these compounds (Yadav & Pawar, 2014).
  • Potential in Drug Development :

    • The oxazolidin-2-one structure, as found in 3-(3-Aminopropyl)-1,3-oxazolidin-2-one, has been explored in the context of drug development. For instance, research into the development of allosteric and mutant-specific inhibitors of IDH1 has utilized oxazolidin-2-one derivatives for their potential therapeutic applications (Levell et al., 2017).
  • Role in SARS-CoV-2 Inhibition :

    • Oxazolidinone derivatives, including those related to 3-(3-Aminopropyl)-1,3-oxazolidin-2-one, have been investigated for their inhibitory activities against SARS-CoV-2 3CL protease. This research points to the potential of these compounds in the development of treatments for SARS and related viral infections (Zhao et al., 2022).

Safety And Hazards

APTES is a toxic compound with an MSDS health hazard score of 3. APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves .

Future Directions

APTES has been used in the development of smart stimuli-responsive carriers for controlled drug release systems . It has also been used in the synthesis of gold nanoparticles anchored on a silica substrate, which shows potential for future applications .

properties

IUPAC Name

3-(3-aminopropyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWMNQRJDFNOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminopropyl)-1,3-oxazolidin-2-one

CAS RN

1019391-02-6
Record name 3-(3-aminopropyl)-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Aminopropyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(3-Aminopropyl)-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-(3-Aminopropyl)-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-(3-Aminopropyl)-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-(3-Aminopropyl)-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-(3-Aminopropyl)-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.